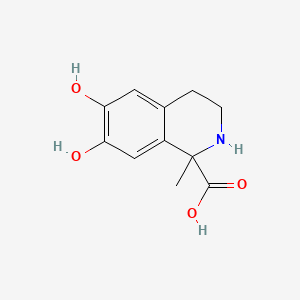

Salsolinol-1-carboxylic acid

説明

特性

IUPAC Name |

6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(10(15)16)7-5-9(14)8(13)4-6(7)2-3-12-11/h4-5,12-14H,2-3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGLVMDBZZZXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCN1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401150915 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57256-34-5 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57256-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carboxysalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057256345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57256-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Salsolinol-1-Carboxylic Acid in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol-1-carboxylic acid (Sal-CA) is an endogenous tetrahydroisoquinoline synthesized in the brain through the condensation of the neurotransmitter dopamine (B1211576) and the metabolic intermediate pyruvic acid. While extensively studied as a putative precursor to the neuroactive compound salsolinol (B1200041), the direct and independent role of Sal-CA within the central nervous system remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of Sal-CA, focusing on its formation, metabolic fate, and potential implications in neurological health and disease. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a resource for researchers in neuroscience and drug development.

Introduction

The landscape of neurobiology is increasingly focused on the intricate interplay between metabolism and neuronal function. Endogenous compounds derived from metabolic pathways can exert profound effects on neuronal signaling, viability, and plasticity. This compound (Sal-CA) emerges at this intersection, representing a direct link between dopamine, a critical catecholamine neurotransmitter, and pyruvate, a key hub in cellular energy metabolism. While much of the scientific literature has centered on salsolinol, the decarboxylated derivative of Sal-CA, a nuanced understanding of the precursor molecule itself is crucial for a complete picture of this biochemical axis. This guide aims to delineate the specific role of Sal-CA in the brain, distinguishing its known functions from those of its more extensively researched metabolite.

Biosynthesis and Metabolism of this compound

The primary pathway for the formation of Sal-CA in the brain is the Pictet-Spengler condensation reaction between dopamine and pyruvic acid. This reaction can occur non-enzymatically under physiological conditions. It has been proposed that an enzyme, "(R)-salsolinol synthase," may catalyze the formation of (R)-salsolinol or (R)-salsolinol-1-carboxylic acid from dopamine and either acetaldehyde (B116499) or pyruvic acid, respectively; however, the definitive identification and characterization of such an enzyme specific to Sal-CA synthesis remain elusive[1].

The metabolic fate of Sal-CA is of significant interest, as it is largely considered a transitional compound. The predominant metabolic pathway for Sal-CA in the brain is believed to be its conversion to salsolinol.

Oxidative Decarboxylation to 1,2-Dehydrosalsolinol

Research suggests that the conversion of Sal-CA in the brain is not a simple decarboxylation to salsolinol. Instead, it undergoes an oxidative decarboxylation to form 1,2-dehydrosalsolinol. Studies using rat brain homogenates have indicated that this conversion is likely a non-enzymatic, oxygen radical-mediated process. This is supported by the observation that the reaction is stimulated by factors that promote oxidative stress and is not affected by inhibitors of enzymatic decarboxylation. In contrast, in the kidney, this conversion appears to be catalyzed by a particulate-bound enzyme.

The oxidation of Sal-CA is a critical step, as the resulting intermediates are themselves reactive. Electrochemical studies have shown that Sal-CA is easily oxidized, leading to the formation of a quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol. These reactive intermediates may contribute to the overall neurochemical profile of this pathway.

Diagram: Biosynthesis and Metabolism of this compound

Caption: Formation of Sal-CA and its conversion to Salsolinol.

Quantitative Data on this compound in the Brain

Quantitative data on Sal-CA concentrations in the human brain are sparse. The majority of studies have focused on measuring salsolinol levels. However, one key study by Sjöquist et al. (1985) provided measurements of Sal-CA in the post-mortem human caudate nucleus of alcoholics.

| Brain Region | Condition | This compound Concentration (pmol/g wet weight) | Reference |

| Caudate Nucleus | Alcoholics with blood ethanol (B145695) at autopsy | 1.8 ± 0.5 | Sjöquist et al., 1985[2] |

| Caudate Nucleus | Alcoholics without blood ethanol at autopsy | Not significantly different from controls | Sjöquist et al., 1985[2] |

| Caudate Nucleus | Controls | Not detected | Sjöquist et al., 1985[2] |

These findings suggest a potential link between acute alcohol consumption and elevated levels of Sal-CA in dopamine-rich brain regions. Further research is needed to determine Sal-CA concentrations in healthy individuals and in the context of neurodegenerative disorders such as Parkinson's disease.

Direct Biological Activity of this compound

While the primary role of Sal-CA is often considered to be that of a salsolinol precursor, the possibility of its own direct biological effects cannot be discounted. However, there is currently a significant lack of research in this area. The structural similarity of Sal-CA to dopamine suggests the potential for interaction with dopaminergic systems. Future research should investigate the binding affinity of Sal-CA for dopamine receptors and transporters, as well as its effects on dopamine synthesis, release, and reuptake.

The oxidation products of Sal-CA have been shown to be behaviorally toxic when injected into the brains of mice. This suggests that even if Sal-CA itself is not directly neuroactive, its metabolic byproducts could have significant physiological consequences.

Putative Role in Neurological Disorders

Given its origin from dopamine, Sal-CA and its metabolic pathway are of considerable interest in the context of neurological and psychiatric disorders where dopaminergic dysfunction is implicated, most notably Parkinson's disease and alcoholism.

Parkinson's Disease

The potential involvement of the salsolinol pathway in Parkinson's disease has been a topic of extensive research. Salsolinol itself is a neurotoxin that can induce oxidative stress and apoptosis in dopaminergic neurons. As the direct precursor, elevated levels or altered metabolism of Sal-CA could contribute to an increased burden of salsolinol and its toxic metabolites in the substantia nigra, a brain region profoundly affected in Parkinson's disease. However, direct evidence linking Sal-CA levels to the pathogenesis of Parkinson's disease is currently lacking.

Diagram: Hypothetical Role of Sal-CA in Dopaminergic Neuron Vulnerability

Caption: Potential contribution of the Sal-CA pathway to neurotoxicity.

Alcoholism

The link between Sal-CA and alcoholism is more established, with studies showing elevated levels in the brains of alcoholics[2]. Alcohol metabolism increases the levels of acetaldehyde, which can also condense with dopamine to form salsolinol directly. The interplay between these two pathways for salsolinol formation in the context of alcohol consumption is an important area for further investigation.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method was described by Sjöquist et al. (1985) for the simultaneous quantification of Sal-CA and salsolinol in biological samples[2].

Sample Preparation:

-

Homogenize brain tissue in an appropriate buffer.

-

Add deuterated internal standards for both Sal-CA and salsolinol.

-

Perform a solid-phase extraction to isolate the compounds of interest.

-

Derivatize the extracted compounds to make them volatile for GC analysis. The original method used hexafluoropropionyl ester pentafluoropropyl derivatives.

GC-MS Analysis:

-

Use a capillary column suitable for the separation of the derivatized compounds.

-

Employ a temperature program to achieve optimal separation.

-

Use selected ion monitoring (SIM) for detection to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized Sal-CA and its internal standard.

-

Quantify the amount of Sal-CA by comparing the peak area of the analyte to that of the internal standard.

Diagram: Experimental Workflow for Sal-CA Quantification

Caption: Workflow for quantifying Sal-CA in brain tissue.

In Vitro Neurotoxicity Assays

While specific neurotoxicity studies on Sal-CA are limited, protocols for assessing the neurotoxicity of its derivative, salsolinol, can be adapted.

Cell Culture:

-

Use a relevant neuronal cell line, such as the human neuroblastoma SH-SY5Y cell line, which is dopaminergic in nature.

-

Culture the cells in appropriate media and conditions.

Treatment:

-

Prepare stock solutions of synthesized Sal-CA.

-

Treat the cells with a range of Sal-CA concentrations for various time points.

Assessment of Neurotoxicity:

-

Cell Viability Assays: Use assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay to measure cell death.

-

Oxidative Stress Measurement: Assess the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). Measure levels of antioxidants like glutathione (B108866) (GSH).

-

Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays to detect apoptosis.

-

Mitochondrial Function: Evaluate changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.

Conclusion and Future Directions

This compound stands as a key intermediate in a metabolic pathway that links dopamine neurotransmission with cellular metabolism. While its role as a precursor to salsolinol is acknowledged, its direct neurobiological functions remain largely unexplored. The available evidence points towards a potential role in conditions of elevated dopamine turnover and oxidative stress, such as in alcoholism and potentially Parkinson's disease.

Future research should be directed towards:

-

Elucidating Direct Biological Effects: Investigating the direct interaction of Sal-CA with neuronal receptors, transporters, and enzymes.

-

Improving Quantitative Methods: Developing more sensitive and widely accessible methods for quantifying Sal-CA in human brain tissue and cerebrospinal fluid.

-

Clarifying its Role in Disease: Conducting studies to measure Sal-CA levels in the brains of individuals with Parkinson's disease and other neurodegenerative disorders to establish a clearer link to pathology.

-

Investigating Enzymatic Regulation: Further exploring the potential for enzymatic regulation of Sal-CA synthesis and metabolism in the brain.

A deeper understanding of the role of this compound will provide valuable insights into the complex interplay between metabolism and brain function, and may reveal new therapeutic targets for a range of neurological disorders.

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Formation of Salsolinol-1-Carboxylic Acid from Dopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol-1-carboxylic acid (Sal-1-CA) is an endogenous tetrahydroisoquinoline synthesized from the condensation of dopamine (B1211576) and pyruvic acid. While its downstream metabolite, salsolinol (B1200041), has been extensively studied for its neurotoxic and neuroprotective properties, particularly in the context of Parkinson's disease, the direct physiological and pathological roles of Sal-1-CA remain a nascent field of investigation. This technical guide provides a comprehensive overview of the endogenous formation of Sal-1-CA, detailing the biochemical pathways, relevant quantitative data, and experimental methodologies for its study. This document is intended to serve as a foundational resource for researchers in neurobiology, pharmacology, and drug development interested in the role of dopamine-derived alkaloids in health and disease.

Introduction

The substantia nigra, a key nucleus in the midbrain, is rich in dopaminergic neurons and plays a crucial role in motor control. The dysregulation of dopamine metabolism in this region is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease.[1][2] Beyond the canonical enzymatic degradation pathways, dopamine can undergo non-enzymatic and potentially enzymatic condensation reactions with endogenous aldehydes and keto acids to form a class of compounds known as tetrahydroisoquinolines. One such molecule, this compound (Sal-1-CA), is formed from the reaction of dopamine with pyruvic acid, a central molecule in cellular metabolism.[3][4][5] This guide focuses on the fundamental aspects of Sal-1-CA's endogenous formation, providing a framework for its further investigation.

Biochemical Formation of this compound

The formation of Sal-1-CA from dopamine and pyruvic acid occurs via a Pictet-Spengler reaction. This reaction can proceed non-enzymatically under physiological conditions, and there is speculation about the involvement of an enzyme, possibly (R)-salsolinol synthase, which would favor the formation of a specific stereoisomer.[3][6]

Non-Enzymatic Synthesis

The non-enzymatic condensation of dopamine and pyruvic acid is a spontaneous reaction that leads to the formation of a racemic mixture of Sal-1-CA.[4][7] This reaction is thought to be dependent on the localized concentrations of both dopamine and pyruvic acid within the cellular microenvironment.

Potential Enzymatic Synthesis

While not definitively proven for Sal-1-CA, the enzyme (R)-salsolinol synthase has been shown to catalyze the condensation of dopamine with acetaldehyde (B116499) to form (R)-salsolinol.[8] It is hypothesized that this or a similar enzyme may also facilitate the reaction between dopamine and pyruvic acid, leading to the stereoselective synthesis of (R)-Sal-1-CA.[3] Further research is required to isolate and characterize the specific enzyme(s) involved in this pathway.

Metabolic Fate of this compound

Following its formation, Sal-1-CA can be further metabolized. It can undergo decarboxylation to form salsolinol or be oxidized to 1,2-dehydrosalsolinol. The enzymes governing these subsequent metabolic steps are not yet fully characterized.[5]

Quantitative Data

The following tables summarize the reported concentrations of the key molecules involved in the formation of Sal-1-CA in relevant biological contexts. It is important to note that data on the endogenous levels of Sal-1-CA, particularly within the substantia nigra, are limited.

| Compound | Brain Region | Species | Concentration | Reference |

| Dopamine | Substantia Nigra | Rat | ~0.09 ng/µg protein | [9] |

| Dopamine | Substantia Nigra | Rat (Aging) | Age-related decrease observed | [1] |

| Pyruvic Acid | Striatum | Rat | Varies with metabolic state |

Table 1: Concentrations of Precursors in Rodent Brain

| Compound | Biological Matrix | Species | Concentration | Reference |

| Salsolinol | Ventral Tegmental Area | Rat | Effective concentrations for neuronal firing: 0.01–1 µM | [10] |

| Salsolinol | SH-SY5Y cells | Human | Neuroprotective at 50 µM, neurotoxic at higher concentrations | [11] |

Table 2: Bioactive Concentrations of the Downstream Metabolite Salsolinol

Experimental Protocols

Non-Enzymatic Synthesis of this compound (Reference Standard)

This protocol describes a general procedure for the non-enzymatic synthesis of Sal-1-CA for use as an analytical standard, based on the principles of the Pictet-Spengler reaction.

Materials:

-

Dopamine hydrochloride

-

Sodium pyruvate (B1213749)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitrogen gas

-

Reaction vials

-

HPLC system for purification

Procedure:

-

Prepare equimolar stock solutions of dopamine hydrochloride and sodium pyruvate in degassed PBS (pH 7.4).

-

In a reaction vial, combine the dopamine and pyruvate solutions.

-

Purge the vial with nitrogen gas to minimize oxidation of dopamine.

-

Incubate the reaction mixture at 37°C in the dark for a specified period (e.g., 24-48 hours).

-

Monitor the reaction progress by injecting aliquots into an HPLC system with UV or electrochemical detection.

-

Upon completion, purify the Sal-1-CA from the reaction mixture using preparative HPLC.

-

Confirm the identity and purity of the synthesized Sal-1-CA using mass spectrometry and NMR.

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of Sal-1-CA from brain tissue samples.

Materials:

-

Brain tissue (e.g., substantia nigra)

-

Internal standard (e.g., deuterated Sal-1-CA)

-

Homogenization buffer (e.g., acidified methanol)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Accurately weigh the frozen brain tissue sample.

-

Add a known amount of the internal standard.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

Collect the supernatant and perform a solid-phase extraction to clean up the sample and concentrate the analyte.

-

Elute the Sal-1-CA from the SPE cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system and quantify Sal-1-CA based on the peak area ratio to the internal standard.

Enzymatic Assay for this compound Formation

This protocol outlines a general method to investigate the potential enzymatic formation of Sal-1-CA in brain tissue homogenates.

Materials:

-

Brain tissue homogenate (e.g., from substantia nigra)

-

Dopamine solution

-

Pyruvic acid solution

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Enzyme inhibitors (optional, for control experiments)

-

LC-MS/MS system for product quantification

Procedure:

-

Prepare a fresh brain tissue homogenate in a suitable buffer.

-

Set up reaction tubes containing the brain homogenate, dopamine, and pyruvic acid.

-

Include control reactions:

-

Boiled homogenate (to inactivate enzymes).

-

Reactions without dopamine or pyruvic acid.

-

Reactions with enzyme inhibitors.

-

-

Incubate all tubes at 37°C for a defined time.

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Process the samples as described in the quantification protocol (Section 4.2) to measure the amount of Sal-1-CA formed.

-

Compare the amount of Sal-1-CA produced in the active homogenate to the control reactions to determine the extent of enzymatic activity.

Visualizations

Formation pathway of this compound.

Hypothetical signaling pathways of Sal-1-CA.

Experimental workflow for Sal-1-CA analysis.

Biological Significance and Future Directions

The biological significance of endogenous Sal-1-CA is an emerging area of research. While its downstream product, salsolinol, has been implicated in both neuroprotection and neurotoxicity, the direct effects of Sal-1-CA on neuronal function are largely unknown.[11] Given its structural similarity to dopamine, it is plausible that Sal-1-CA could interact with dopamine receptors or transporters, thereby modulating dopaminergic signaling.[11] Furthermore, as a catecholamine derivative, it may be susceptible to oxidation and contribute to oxidative stress within dopaminergic neurons, a key factor in the pathology of Parkinson's disease.[12][13]

Future research should focus on several key areas:

-

Accurate Quantification: Development of highly sensitive and specific methods to accurately quantify endogenous levels of Sal-1-CA in discrete brain regions, particularly the substantia nigra, in both healthy and disease models.

-

Enzyme Characterization: Isolation and characterization of the enzyme(s) responsible for the stereoselective synthesis of Sal-1-CA.

-

Pharmacological Profiling: Investigation of the direct effects of Sal-1-CA on dopaminergic neurons, including its interaction with dopamine receptors, transporters, and its potential to induce oxidative stress.

-

In Vivo Studies: Elucidation of the role of Sal-1-CA in animal models of Parkinson's disease and other neurological disorders associated with dopamine dysregulation.

Conclusion

The endogenous formation of this compound from dopamine represents an alternative metabolic pathway that may have significant implications for the function and vulnerability of dopaminergic neurons. While our understanding of this molecule is still in its early stages, the methodologies and data presented in this guide provide a solid foundation for future research. A deeper understanding of the biosynthesis, metabolism, and biological actions of Sal-1-CA will be crucial for unraveling its role in neurological health and disease and may open new avenues for therapeutic intervention.

References

- 1. Alterations of Nigral Dopamine Levels in Parkinson’s Disease after Environmental Enrichment and PACAP Treatment in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Evidence That Substantia Nigra Pars Compacta Dopaminergic Neurons Are Selectively Vulnerable to Oxidative Stress Because They Are Highly Metabolically Active [frontiersin.org]

- 3. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Sequencing of Salsolinol Synthase, an Enzyme Catalyzing Salsolinol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Profiling of Dopamine Regulation in Substantia Nigra and Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salsolinol, a catechol neurotoxin, induces oxidative modification of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Salsolinol-1-Carboxylic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsolinol-1-carboxylic acid (Sal-CA) is a tetrahydroisoquinoline derivative that serves as a crucial intermediate in an alternative biosynthetic pathway to salsolinol (B1200041), a compound implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease and in alcohol dependence. The formation of Sal-CA represents a key convergence of dopamine (B1211576) metabolism with cellular intermediary metabolism. This technical guide provides a comprehensive overview of the Sal-CA biosynthesis pathway, summarizing the current state of knowledge, quantitative data, and relevant experimental methodologies.

Core Biosynthesis Pathway

The biosynthesis of this compound is initiated by the condensation of two primary precursors: the neurotransmitter dopamine and the alpha-keto acid pyruvic acid . This reaction is a non-enzymatic Pictet-Spengler condensation, a fundamental reaction in alkaloid synthesis.[1][2]

The resulting Sal-CA can then be further metabolized to salsolinol. The precise enzymatic machinery governing this conversion is not yet fully elucidated. One proposed route involves an oxidative decarboxylation of Sal-CA to form an intermediate, 1,2-dehydrosalsolinol .[3][4] This intermediate is subsequently reduced to salsolinol. Another possibility is a direct enzymatic conversion of Sal-CA to salsolinol, though the specific enzyme responsible has not been identified.[5]

Quantitative Data

The available quantitative data on Sal-CA biosynthesis and detection is currently limited. The following table summarizes key reported values. Further research is required to establish comprehensive enzymatic kinetics and cellular concentrations.

| Parameter | Value | Biological Matrix | Analytical Method | Reference |

| Quantification Precision | +/- 7.1% (Coefficient of Variation) | Human Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | [6] |

| Concentration for Precision Measurement | 15 pmol/ml | Human Urine | GC-MS | [6] |

| Conjugated Form | 68% of total | Human Urine | Enzymatic Hydrolysis & GC-MS | [6] |

Experimental Protocols

The detection and quantification of Sal-CA in biological samples are primarily achieved through chromatographic techniques coupled with mass spectrometry. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the fundamental principles of these methodologies are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive and specific method for the quantification of Sal-CA.[6]

General Workflow:

-

Sample Preparation: Biological samples (e.g., urine, brain tissue homogenate) are subjected to an extraction procedure, often solid-phase extraction, to isolate Sal-CA and remove interfering substances.

-

Derivatization: To increase volatility and thermal stability for GC analysis, Sal-CA is derivatized. A common method involves creating a hexafluoropropionyl ester pentafluoropropyl derivative.

-

Internal Standard: A deuterium-labeled internal standard of Sal-CA is added to the sample prior to extraction to account for sample loss during preparation and analysis, ensuring accurate quantification.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column.

-

MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. Selected Ion Monitoring (SIM) is employed, where the mass spectrometer is set to detect specific mass-to-charge ratios characteristic of the derivatized Sal-CA and its internal standard, providing high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of Sal-CA and related compounds.[7]

General Workflow:

-

Sample Preparation: Similar to GC-MS, samples undergo extraction and purification.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, often a mixture of an aqueous buffer and an organic solvent, is used to separate the components based on their polarity and affinity for the stationary phase.

-

Detection:

-

Electrochemical Detection (ED): This is a highly sensitive detection method for electroactive compounds like Sal-CA. As the analyte passes through the detector, a potential is applied, and the resulting current from the oxidation or reduction of the analyte is measured.

-

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, allowing for accurate identification and quantification based on mass-to-charge ratio.

-

Conclusion and Future Directions

The biosynthesis of this compound from dopamine and pyruvic acid represents a significant, albeit not fully characterized, metabolic pathway. Its potential role as a precursor to the neuroactive compound salsolinol underscores the importance of further investigation, particularly for researchers in neuropharmacology and drug development.

Future research should focus on:

-

Elucidation of Enzymatic Steps: Identifying and characterizing the enzymes responsible for the conversion of Sal-CA to salsolinol. This includes determining their kinetic parameters (Km, Vmax) and substrate specificity.

-

Development of Standardized Protocols: Establishing and publishing detailed, validated protocols for the synthesis, extraction, and quantification of Sal-CA to ensure reproducibility across different laboratories.

-

In Vivo Studies: Conducting more extensive in vivo studies to determine the physiological and pathological concentrations of Sal-CA in various brain regions and their correlation with neurodegenerative diseases and alcohol consumption.

A deeper understanding of the this compound biosynthesis pathway will undoubtedly provide valuable insights into the complex interplay between neurotransmitter systems and cellular metabolism, potentially revealing new therapeutic targets for a range of neurological disorders.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of salsolinol, a tetrahydroisoquinoline alkaloid, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and quantification of 1-carboxysalsolinol and salsolinol in biological samples by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Sources and Dietary Precursors of Salsolinol-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol-1-carboxylic acid, a condensation product of dopamine (B1211576) and pyruvic acid, is a pivotal intermediate in the biosynthesis of the neuroactive compound salsolinol (B1200041). While the endogenous formation of this compound is established, its presence and distribution in natural food sources remain largely unexplored. This technical guide provides a comprehensive overview of the known dietary precursors, biosynthetic pathways, and analytical methodologies for the study of this compound. Due to a significant gap in the scientific literature regarding the direct quantification of this compound in foodstuffs, this guide presents available data on its key precursors—dopamine and pyruvic acid—and its metabolic product, salsolinol, in various dietary items. Furthermore, detailed experimental protocols for the extraction, derivatization, and analysis of this compound from biological matrices are provided, adapted from established methods for similar compounds. This guide aims to equip researchers with the foundational knowledge and methodological insights necessary to advance the understanding of this potentially significant dietary-derived compound.

Introduction

This compound is a tetrahydroisoquinoline derivative formed through the Pictet-Spengler condensation of dopamine with pyruvic acid.[1][2] This reaction can occur non-enzymatically under physiological conditions.[3] It is recognized as a direct precursor in one of the biosynthetic pathways of salsolinol, a compound implicated in various neurological processes and potentially in the pathophysiology of conditions such as Parkinson's disease and alcohol dependence.[1][3][4] While salsolinol has been detected in a variety of foods, including bananas, chocolate, and fermented products, the natural occurrence and concentration of its immediate precursor, this compound, in the human diet have not been extensively investigated.[3][4][5] Understanding the dietary contribution to the body's pool of this compound is crucial for elucidating the roles of exogenous versus endogenous sources of neuroactive tetrahydroisoquinolines.

Biosynthesis and Signaling Pathways

The primary pathway for the formation of this compound involves the condensation of dopamine and pyruvic acid. This compound can then be enzymatically converted to salsolinol.

The logical workflow for investigating the dietary contribution of this compound involves several key stages, from sample selection to data analysis.

Quantitative Data on Precursors and Metabolic Product

Direct quantitative data for this compound in food sources is currently not available in the peer-reviewed literature. However, data for its precursors, dopamine and pyruvic acid, and its metabolic product, salsolinol, have been reported in various foodstuffs.

Table 1: Dopamine Content in Selected Foods

| Food Item | Dopamine Content | Reference |

| Banana (peel) | 700 µg/g | [6] |

| Banana (pulp) | 8 µg/g | [6] |

| Avocado | 4-5 µg/g | [6] |

| Plantain | High levels reported | [6] |

| Nuts and Seeds | Present | [7] |

| Lean Meats | Present | [7] |

| Dairy Products | Present | [8] |

| Eggs | Present | [8] |

| Legumes | Present | [8] |

Table 2: Salsolinol Content in Selected Foods

| Food Item | Salsolinol Content | Reference |

| Cocoa Powder | up to 25 µg/g | [5] |

| Chocolate | up to 19 µg/g | [5] |

| Dried Banana | R/S ratio near 1 | [9] |

| Port Wine | S-enantiomer predominates | [9] |

| Beer | Present | [4] |

| Cheese | Present | [3] |

| Soy Sauce | Present | [5] |

Note: Pyruvic acid is a central metabolite in glycolysis and is ubiquitous in biological systems, including fruits, vegetables, and fermented products. Specific quantitative data for pyruvic acid in the context of this compound formation in food is not well-documented.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of salsolinol, its precursors, and other carboxylic acids in biological and food matrices. These can serve as a starting point for the development and validation of a specific method for this compound.

Sample Preparation and Extraction

-

Homogenization: Weigh 1-5 grams of the food sample and homogenize in a 4-fold volume of ice-cold 0.1 M perchloric acid containing an appropriate internal standard (e.g., deuterated this compound, if available, or a structurally similar compound).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with deionized water to remove interfering polar compounds.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis or proceed to derivatization for GC-MS.

-

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is essential for GC-MS analysis. Silylation is a common technique for carboxylic acids.

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (B92270).[10]

-

Procedure:

-

To the dried extract from the sample preparation step, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool the sample to room temperature before injection into the GC-MS system.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of derivatized polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the derivatized sample in splitless mode.

-

Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 280°C at 20°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Acquire data in selected ion monitoring (SIM) mode for quantification, using specific ions for the derivatized this compound and the internal standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and may not require derivatization.

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A suitable gradient to separate this compound from other matrix components. For example:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Precursor-to-product ion transitions for this compound and the internal standard must be optimized by infusing standard solutions.

Conclusion

This compound represents a critical link between dietary components and the endogenous formation of neuroactive alkaloids. This guide highlights a significant opportunity for future research to quantify this compound in various food sources, thereby clarifying the role of diet in modulating the levels of salsolinol and related compounds in the body. The provided biosynthetic pathways and experimental protocols offer a robust framework for researchers to initiate and advance investigations in this promising area. A thorough understanding of the dietary contribution of this compound will be instrumental for professionals in the fields of nutrition, neuroscience, and drug development.

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsolinol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Dietary Neurotransmitters: A Narrative Review on Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. buzzrx.com [buzzrx.com]

- 8. Are Dopamine Foods Doing You Good? | Baton Rouge General [brgeneral.org]

- 9. Influence of food intake on the enantiomeric composition of urinary salsolinol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Salsolinol-1-Carboxylic Acid: A Potential Endogenous Contributor to Parkinson's Disease Pathogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the etiology of PD is multifactorial, the role of endogenous neurotoxins has gained significant attention. Salsolinol-1-carboxylic acid (Sal-Car) and its derivative, salsolinol (B1200041) (SAL), are dopamine-derived compounds that have been implicated in the pathogenesis of PD. This technical guide provides a comprehensive overview of the formation of Sal-Car, its conversion to SAL, and the subsequent molecular mechanisms by which these compounds may contribute to dopaminergic neurodegeneration. We detail the evidence for their involvement in mitochondrial dysfunction, oxidative stress, and apoptotic signaling pathways. Furthermore, this guide presents quantitative data from key studies, outlines detailed experimental protocols for investigating these neurotoxins, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction: The Endogenous Neurotoxin Hypothesis in Parkinson's Disease

The pathogenesis of Parkinson's disease is complex, involving genetic susceptibility and environmental factors. A compelling area of research focuses on the "endogenous neurotoxin hypothesis," which posits that derivatives of dopamine (B1211576) metabolism can be neurotoxic. Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is one such compound, structurally similar to the known parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1][2] Elevated levels of SAL have been detected in the cerebrospinal fluid of PD patients, suggesting a potential role in the disease process.[3][4][5] this compound is the direct precursor to SAL in one of its key biosynthetic pathways. This guide will delve into the formation of Sal-Car and its link to the neurotoxic effects attributed to its decarboxylated product, SAL.

Biosynthesis of this compound and Salsolinol

Salsolinol and its precursor, Sal-Car, are formed in the brain through the condensation of dopamine with endogenous aldehydes.[1][6]

This compound Formation: Sal-Car is synthesized via a non-enzymatic Pictet-Spengler reaction between dopamine and pyruvic acid.[6][7][8] This reaction is a critical first step in one of the pathways leading to the formation of SAL.

Conversion to Salsolinol: Sal-Car can then undergo oxidative decarboxylation to form 1,2-dehydrosalsolinol, which is subsequently reduced to salsolinol.[7][9] Alternatively, SAL can be formed directly from the condensation of dopamine with acetaldehyde.[1][6][7] This reaction can be enzymatic, catalyzed by (R)-salsolinol synthase, or occur non-enzymatically.[1][6] The (R)-enantiomer of SAL is predominantly found in the human brain.[6]

The following diagram illustrates the biosynthetic pathways leading to the formation of salsolinol.

Molecular Mechanisms of Salsolinol-Induced Neurotoxicity

The neurotoxic effects of salsolinol are believed to be multifactorial, primarily impacting dopaminergic neurons through the induction of mitochondrial dysfunction and oxidative stress, ultimately leading to apoptosis.[10]

Mitochondrial Dysfunction

A primary mechanism of SAL-induced toxicity is the impairment of mitochondrial respiration. SAL has been shown to inhibit complexes of the electron transport chain. While some studies have pointed to the inhibition of Complex I (NADH-Q reductase)[1], others have demonstrated a more potent inhibition of Complex II (succinate-Q reductase).[6][11] This inhibition leads to a dose- and time-dependent decrease in intracellular ATP levels, compromising cellular energy metabolism and leading to cell death.[6][11] The N-methylated derivatives of SAL may be even more toxic to mitochondrial respiration.[6]

Oxidative Stress

SAL is a catechol isoquinoline (B145761) that can undergo autoxidation, generating reactive oxygen species (ROS).[12] This process can be augmented by the presence of metal ions like iron.[12] The generated ROS can lead to oxidative damage to cellular components, including proteins and lipids. For instance, SAL can induce the oxidative modification and aggregation of cytochrome c, leading to the release of iron from the protein, which can further propagate oxidative stress.[12] This increase in ROS and a corresponding decrease in glutathione (B108866) levels have been observed in cell models treated with SAL.[6][12]

Apoptosis and Pro-Apoptotic Signaling

The culmination of mitochondrial dysfunction and oxidative stress is the activation of apoptotic pathways. SAL treatment in neuronal cell lines, such as the human dopaminergic neuroblastoma SH-SY5Y cells, has been shown to induce apoptosis.[3] This is evidenced by an increase in the activity of caspase-3, a key executioner caspase.[13][14] Furthermore, SAL can alter the balance of pro- and anti-apoptotic proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][6] SAL has also been shown to activate JNK and NF-κB signaling pathways, which are involved in stress responses and apoptosis.[1][6]

The diagram below outlines the proposed signaling cascade of salsolinol-induced neurotoxicity.

Quantitative Data on Salsolinol-Induced Toxicity

Several studies have quantified the toxic effects of salsolinol on neuronal cells. The following tables summarize key findings from in vitro experiments, providing a comparative look at the concentrations at which SAL exerts its cytotoxic effects.

Table 1: Cytotoxicity of Salsolinol in SH-SY5Y Cells

| Parameter | Concentration | Incubation Time | Effect |

| IC₅₀ (Cell Viability) | 34.2 µM | 72 h | 50% inhibition of cell survival[1] |

| IC₅₀ (ATP Content) | 62 µM | 48 h | 50% decrease in intracellular ATP[11] |

| Cell Death | 500 µM | 24 h | 47.5% cell death[1] |

Table 2: Effects of Salsolinol on Catecholamine Uptake in SH-SY5Y Cells

| Parameter | Concentration | Effect |

| EC₅₀ (Dopamine Uptake) | 11 µM | Stimulation of uptake[15] |

| EC₅₀ (Noradrenaline Uptake) | 17 µM | Stimulation of uptake[15] |

| IC₅₀ (Dopamine Uptake) | 379 µM | Inhibition of uptake[15] |

| IC₅₀ (Noradrenaline Uptake) | 411 µM | Inhibition of uptake[15] |

Experimental Protocols for Studying this compound and Salsolinol

Investigating the neurotoxic effects of Sal-Car and SAL requires robust and reproducible experimental models and assays. The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for studying dopaminergic neurotoxicity.

Cell Culture and Treatment

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Salsolinol Preparation: Prepare a stock solution of salsolinol (e.g., 10 mM in DMSO) and dilute to final concentrations in the culture medium.[6]

-

Treatment: Plate cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of salsolinol or vehicle control (e.g., 1% DMSO).[6]

Assessment of Cell Viability

-

MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

LDH Assay: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.[6]

-

Collect the cell culture supernatant after treatment.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance to quantify LDH activity.

-

Measurement of Apoptosis

-

Caspase-3/7 Activity Assay: This assay uses a proluminescent caspase-3/7 substrate to measure the activity of these key executioner caspases.[6]

-

After treatment, add the Caspase-Glo® 3/7 Reagent to the cell culture plate.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer.

-

Detection of Reactive Oxygen Species (ROS)

-

DCFH-DA Assay: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6]

-

After treatment, incubate the cells with DCFH-DA solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

-

The following diagram provides a generalized workflow for in vitro studies of salsolinol-induced neurotoxicity.

Conclusion and Future Directions

The evidence presented in this guide supports the involvement of this compound and its derivative, salsolinol, in the pathogenic cascade of Parkinson's disease. The formation of these compounds from dopamine, a neurotransmitter already depleted in PD, and their subsequent toxic effects on dopaminergic neurons through mitochondrial impairment and oxidative stress, highlight a plausible mechanism for disease progression.

For drug development professionals, understanding these pathways is crucial for identifying novel therapeutic targets. Strategies aimed at inhibiting the formation of Sal-Car and SAL, neutralizing their toxic effects, or bolstering the cellular defenses against mitochondrial dysfunction and oxidative stress could prove beneficial in slowing or halting the neurodegenerative process in PD. Future research should focus on further elucidating the enzymatic processes involved in Sal-Car and SAL metabolism, exploring their interaction with other factors in PD pathogenesis such as alpha-synuclein (B15492655) aggregation[16], and validating these findings in more advanced preclinical models. A deeper understanding of these endogenous neurotoxins will undoubtedly pave the way for innovative therapeutic interventions for Parkinson's disease.

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic Salsolinol Administration Prevents the Behavioral and Neurochemical Effects of l-DOPA in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salsolinol - Wikipedia [en.wikipedia.org]

- 9. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salsolinol, a catechol neurotoxin, induces oxidative modification of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salsolinol induced apoptotic changes in neural stem cells: amelioration by neurotrophin support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Protective Action of Monomeric and Fibrillar α-Synuclein on Neuronal Cells Exposed to the Dopaminergic Toxins Salsolinol and DOPAL - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Salsolinol-1-carboxylic Acid: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol-1-carboxylic acid is an endogenous tetrahydroisoquinoline alkaloid formed from the condensation of dopamine (B1211576) and pyruvic acid. It is primarily recognized as a metabolic intermediate in the biosynthesis of salsolinol (B1200041), a neurotoxin implicated in the pathophysiology of Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound. It includes tabulated physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a diagrammatic representation of its metabolic pathway. This document is intended to serve as a resource for researchers in neurobiology, pharmacology, and drug development investigating the role of dopamine-derived alkaloids in health and disease.

Chemical Structure and Properties

This compound, with the IUPAC name 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is a chiral molecule containing a tetrahydroisoquinoline core structure. This core is substituted with two hydroxyl groups on the aromatic ring, and both a methyl and a carboxylic acid group at the C1 position.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods. Quantitative data for these properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[1] |

| Molecular Weight | 223.22 g/mol | PubChem[1] |

| XLogP3 (Computed) | -1.7 | PubChem[1] |

| Hydrogen Bond Donors | 4 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Solubility | Soluble to 25 mM in H₂O (data from vendor) | APExBIO[2] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and quantification of this compound.

1.2.1. Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound, typically after derivatization. The key mass spectral fragments are presented in Table 2.

| m/z | Interpretation | Source |

| 179 | Molecular ion of decarboxylated and derivatized species | PubChem[1] |

| 178 | Loss of a proton from the decarboxylated species | PubChem[1] |

| 176 | Further fragmentation | PubChem[1] |

| 104 | Fragment corresponding to the aromatic portion | PubChem[1] |

Table 2: Key mass spectral fragments of derivatized this compound.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 7.0 |

| ¹H | -CH₂- (Aliphatic) | 2.5 - 3.5 |

| ¹H | -CH₃ | ~1.5 |

| ¹H | -NH- | Variable |

| ¹H | -COOH | 10 - 13 (often broad) |

| ¹³C | C=O (Carboxylic Acid) | 170 - 185 |

| ¹³C | Aromatic C-O | 140 - 150 |

| ¹³C | Aromatic C-H | 110 - 120 |

| ¹³C | C1 (Quaternary) | 60 - 70 |

| ¹³C | -CH₂- (Aliphatic) | 30 - 50 |

| ¹³C | -CH₃ | ~20 |

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (dopamine) with an α-keto acid (pyruvic acid).

Objective: To synthesize (±)-Salsolinol-1-carboxylic acid.

Materials:

-

Dopamine hydrochloride

-

Sodium pyruvate (B1213749)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Nitrogen gas

Procedure:

-

Dissolve dopamine hydrochloride and a molar excess of sodium pyruvate in deionized water.

-

Adjust the pH of the solution to approximately 4-5 with dilute HCl.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, adjust the pH to the isoelectric point of the product to facilitate precipitation.

-

Collect the precipitate by filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

-

Dry the product under vacuum.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify this compound in biological samples.

Protocol Overview: This method involves sample extraction, derivatization, and subsequent analysis by GC-MS.

Materials:

-

Biological sample (e.g., urine, brain homogenate)

-

Internal standard (e.g., deuterated this compound)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add the internal standard.

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add the derivatization agent (e.g., MSTFA in pyridine).

-

Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program to separate the analytes on the capillary column.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the analyte and the internal standard.

-

Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Biological Significance and Metabolic Pathway

This compound is primarily significant as a direct precursor to salsolinol, a compound with established neurotoxic properties. The formation of this compound occurs endogenously through the condensation of dopamine, a critical neurotransmitter, and pyruvic acid, a key product of glycolysis. This reaction can occur non-enzymatically or may be facilitated by an as-yet-unidentified enzyme.

Once formed, this compound can undergo oxidative decarboxylation to yield 1,2-dehydrosalsolinol, which is then reduced to salsolinol. Alternatively, it may be directly converted to salsolinol.[3] The accumulation of salsolinol is associated with oxidative stress, mitochondrial dysfunction, and apoptosis of dopaminergic neurons, processes that are central to the pathology of Parkinson's disease.[4]

To date, there is limited evidence to suggest that this compound possesses significant direct biological activity itself. Its primary role in a pathological context appears to be as a source of salsolinol.

Conclusion

This compound is a key molecule at the interface of dopamine metabolism and the generation of endogenous neurotoxins. While it may not be directly neurotoxic, its role as a precursor to salsolinol makes it a compound of significant interest in the study of neurodegenerative diseases, particularly Parkinson's disease. Further research is warranted to fully elucidate the enzymatic processes governing its formation and metabolism, and to explore any potential, as-yet-undiscovered direct biological activities. The experimental protocols and data provided in this guide offer a foundation for researchers to further investigate the chemistry and biology of this important endogenous alkaloid.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Oxidative Decarboxylation of Salsolinol-1-Carboxylic Acid

Abstract

This compound, an endogenous condensation product of dopamine (B1211576) and pyruvic acid, undergoes oxidative decarboxylation to form 1,2-dehydrosalsolinol (B1211183). This reaction is of significant interest due to its potential role in the biosynthesis of salsolinol (B1200041), a neurotoxin implicated in the pathophysiology of Parkinson's disease. The conversion can proceed non-enzymatically, mediated by oxygen radicals, or be catalyzed by a heat-labile, sulfhydryl-containing particulate factor found predominantly in the kidney. This guide provides a comprehensive overview of the reaction, including its mechanism, quantitative parameters, detailed experimental protocols, and the putative signaling pathways associated with its downstream products.

Introduction

This compound (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) is a tetrahydroisoquinoline derivative formed from the condensation of dopamine and pyruvic acid.[1] Its metabolic fate is of considerable interest to researchers in neurobiology and drug development, as it is a potential precursor to salsolinol, a dopaminergic neurotoxin.[2] The conversion of this compound to salsolinol is thought to proceed via an oxidative decarboxylation reaction, yielding the intermediate 1,2-dehydrosalsolinol.[3][4] Salsolinol has been detected in the cerebrospinal fluid of patients with Parkinson's disease and is known to be toxic to dopaminergic neurons.[2] Understanding the dynamics of this compound's oxidative decarboxylation is therefore crucial for elucidating the endogenous mechanisms that may contribute to neurodegenerative processes.

This technical guide provides an in-depth examination of this reaction, summarizing the current state of knowledge and providing practical protocols for its study.

Reaction Mechanism and Catalysis

The oxidative decarboxylation of this compound results in the formation of a single primary product: 1,2-dehydrosalsolinol (1-methyl-6,7-dihydroxy-3,4-dihydroisoquinoline).[3] This transformation can occur through two distinct routes: a non-enzymatic pathway and a catalyzed pathway.

Non-Enzymatic Oxidative Decarboxylation

In the absence of biological catalysts, the decarboxylation of this compound can proceed in buffer solutions through a process mediated by oxygen radicals.[3] This reaction is influenced by several factors:

-

pH: The reaction is stimulated by elevated pH.[3]

-

Metal Ions: The presence of cupric ions (Cu²⁺) enhances the reaction rate.[3] Conversely, the reaction is suppressed by the metal ion chelator EDTA and by the removal of metal ions.[3]

-

Oxygen Radical Scavengers: Superoxide (B77818) dismutase can suppress the reaction, indicating the involvement of superoxide radicals.[3]

Catalyzed Oxidative Decarboxylation

In biological tissues, the rate of 1,2-dehydrosalsolinol formation can be significantly higher than in buffer alone, suggesting the presence of a catalytic factor. Studies in rats have shown that this catalytic activity is most prominent in the kidney, with significantly lower activity in the liver and brain.[3] The key characteristics of this catalyzed reaction are:

-

Heat Labile: Pre-boiling the kidney homogenates reduces the reaction rate to that observed in buffer, indicating the catalyst is likely a protein or has a proteinaceous component.[3]

-

Subcellular Localization: The activity is localized in the particulate fractions of kidney homogenates.[3]

-

Inhibition: The reaction is completely blocked by the sulfhydryl-modifying reagent N-ethylmaleimide, suggesting the involvement of a sulfhydryl-containing factor.[3]

-

Cofactor Independence: The reaction is not affected by the addition of pyridoxal-5'-phosphate, a common cofactor for amino acid decarboxylases.[3]

The following diagram illustrates the overall reaction pathway:

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative decarboxylation of this compound to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological activity of Salsolinol-1-carboxylic acid enantiomers

An In-Depth Technical Guide on the Biological Activity of Salsolinol-1-Carboxylic Acid Enantiomers and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SAL-CA) is an endogenous tetrahydroisoquinoline formed from the condensation of dopamine (B1211576) and pyruvic acid. While primarily recognized as a biosynthetic precursor, its own biological activities are not well characterized. This technical guide elucidates the pivotal role of SAL-CA enantiomers as intermediates in the formation of the pharmacologically active (R)- and (S)-salsolinol enantiomers. We provide a comprehensive overview of the synthesis of these molecules and delve into the well-documented biological activities of the resulting salsolinol (B1200041) enantiomers, which exhibit a dual nature of neuroprotection and neurotoxicity. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the critical metabolic and signaling pathways, offering a foundational resource for researchers in neuropharmacology and drug development.

Introduction

The tetrahydroisoquinoline (THIQ) skeleton is a structural motif found in numerous bioactive compounds, implicated in a range of physiological and pathological processes.[1][2] Within this family, salsolinol (SAL), a dopamine-derived metabolite, has garnered significant attention for its potential role in the pathogenesis of neurodegenerative conditions like Parkinson's disease and in alcohol use disorder.[3][4] Salsolinol exists as two enantiomers, (R)-salsolinol and (S)-salsolinol, which can exert distinct and sometimes opposing biological effects.[4]

The biosynthesis of salsolinol can occur via multiple pathways. One major route involves the condensation of dopamine with acetaldehyde (B116499).[5] An alternative, ethanol-independent pathway involves the reaction of dopamine with pyruvic acid, which first yields this compound (SAL-CA).[4][5][6] This intermediate is then thought to undergo oxidative decarboxylation to form salsolinol.[7][8]

While the biological activities of (R)- and (S)-salsolinol have been extensively studied, SAL-CA remains a poorly understood precursor. Direct pharmacological data on its enantiomers are scarce. Therefore, this guide focuses on the established role of SAL-CA as a key biosynthetic intermediate and provides a detailed technical overview of the biological activities of its well-characterized downstream products: the salsolinol enantiomers.

Biosynthesis and Metabolism

Salsolinol is formed in the mammalian brain through at least two primary mechanisms:

-

Condensation with Acetaldehyde: A non-enzymatic Pictet-Spengler reaction between dopamine and acetaldehyde yields a racemic mixture of (R/S)-salsolinol. In contrast, a stereoselective enzymatic synthesis mediated by the proposed (R)-salsolinol synthase produces the (R)-enantiomer.[5]

-

Condensation with Pyruvic Acid: Dopamine can also condense with pyruvic acid to form SAL-CA.[4][6] This intermediate is subsequently converted to salsolinol. Studies have shown that SAL-CA undergoes oxidative decarboxylation to form 1,2-dehydrosalsolinol, particularly in the kidney, via a heat-labile particulate factor.[8] The direct enzymatic conversion to salsolinol in the brain is catalyzed by a yet-to-be-fully-characterized enzyme.[7]

The metabolic fate of salsolinol itself involves N-methylation, primarily of the (R)-enantiomer, to form N-methyl-(R)-salsolinol (NMSAL), a compound noted for its potent neurotoxicity.[5][9]

Biological Activity of Salsolinol Enantiomers

The biological effects of salsolinol are complex, exhibiting both neurotoxic and neuroprotective properties that are often dose- and enantiomer-dependent.

Neurotoxic vs. Neuroprotective Effects

At high concentrations (approaching 500 μM), racemic salsolinol is cytotoxic to dopaminergic neuroblastoma SH-SY5Y cells, inducing apoptosis, increasing reactive oxygen species (ROS), and inhibiting mitochondrial complex II activity.[6] However, at lower, more physiologically relevant concentrations (e.g., 50 μM), both (R)- and (S)-salsolinol show no toxicity and can even exhibit neuroprotective properties against toxins like MPP+.[10] Racemic salsolinol (50-100 μM) has been shown to rescue SH-SY5Y cells from death induced by H₂O₂ and to reduce ROS levels.[6]

Receptor Interactions

-

Dopamine Receptors: Salsolinol enantiomers interact with dopamine D2-like receptors. The (S)-enantiomer, in particular, acts as an agonist, inhibiting basal cAMP production.[10]

-

μ-Opioid Receptors: Both enantiomers are agonists of the μ-opioid receptor, with (S)-SAL being significantly more potent than (R)-SAL.[5] This interaction is thought to mediate some of the reinforcing effects of alcohol by indirectly stimulating dopamine neurons in the ventral tegmental area (VTA).[11]

Enzyme Modulation

Racemic salsolinol is a competitive inhibitor of Monoamine Oxidase A (MAO-A), with the (R)-enantiomer being more potent than the (S)-enantiomer.[6] This inhibition can lead to increased levels of monoamines like serotonin (B10506) and dopamine. In vivo microdialysis studies in rats have confirmed that perfusion with (R)-salsolinol markedly increases extracellular levels of serotonin and dopamine while decreasing their metabolites.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of salsolinol enantiomers.

Table 1: Cytotoxicity and Neuroprotection

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| (R,S)-SAL | SH-SY5Y | Cell Viability | 500 μM | 47.5% cell death | [5] |

| (R)-SAL | SH-SY5Y | MTS Assay | 50 μM | No toxic effect | [10] |

| (S)-SAL | SH-SY5Y | MTS Assay | 50 μM | No toxic effect | [10] |

| (R/S)-SAL | SH-SY5Y | LDH Release | 50-100 μM | Protective vs. H₂O₂ | [6] |

| NMSAL | SH-SY5Y | MTS Assay | IC₅₀ = 864 μM | Cytotoxicity |[10] |

Table 2: Receptor and Enzyme Interactions

| Compound | Target | Assay Type | Value | Unit | Reference |

|---|---|---|---|---|---|

| (S)-SAL | μ-Opioid Receptor | Functional (cAMP) | EC₅₀ = 9 x 10⁻⁶ | M | [5] |

| (R)-SAL | μ-Opioid Receptor | Functional (cAMP) | EC₅₀ = 6 x 10⁻⁴ | M | [5] |

| (R)-SAL | MAO-A | Inhibition | More potent than (S)-SAL | - |[6] |

Key Experimental Protocols

Protocol: Chiral Separation of Salsolinol Enantiomers by HPLC

This protocol provides a general method for the separation and quantification of (R)- and (S)-salsolinol from biological samples, adapted from published methods.[13]

-

Sample Preparation: Homogenize brain tissue or use liquid samples (e.g., CSF, cell culture media). Deproteinize the sample by adding perchloric acid followed by centrifugation.

-

Chromatographic System: Utilize an HPLC system with a fluorescence or electrochemical detector for sensitive detection.

-

Chiral Column: Employ a chiral stationary phase column. A common choice is a β-cyclodextrin column.

-

Mobile Phase: Prepare an ion-pair mobile phase. An example composition is a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH ~3.0) containing an ion-pairing agent (like sodium 1-octanesulfonate) and a chiral selector additive (e.g., β-cyclodextrin), mixed with an organic modifier like methanol.

-

Analysis: Inject the prepared sample supernatant. The enantiomers will separate based on their differential interaction with the chiral stationary phase and mobile phase additives.

-

Quantification: Calculate concentrations by comparing peak areas to those of certified (R)- and (S)-salsolinol standards.

Protocol: Cell Viability (MTS) Assay

This method, based on the protocol used by Melzig et al. (2023), assesses the effect of salsolinol enantiomers on cell viability.[10]

-

Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates at a suitable density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight in complete culture medium.

-